molecular formula C6H13NO2 B6215149 2-(3-aminooxetan-3-yl)propan-2-ol CAS No. 2731010-98-1

2-(3-aminooxetan-3-yl)propan-2-ol

Cat. No.: B6215149
CAS No.: 2731010-98-1
M. Wt: 131.2
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Description

2-(3-Aminooxetan-3-yl)propan-2-ol is a tertiary alcohol featuring a propan-2-ol backbone (CH₃-C(OH)-CH₃) substituted at the central carbon with a 3-aminooxetane ring. The oxetane ring is a four-membered cyclic ether with an amino group (-NH₂) at the 3-position.

Properties

CAS No.

2731010-98-1

Molecular Formula

C6H13NO2

Molecular Weight

131.2

Purity

95

Origin of Product

United States

Preparation Methods

Stereoselective Reduction and Bromination

The synthesis of oxetane derivatives often begins with stereoselective reduction of aldol precursors to generate 1,3-diol intermediates. For example, stereoselective reduction of aldol adducts using diisobutylaluminium hydride (DIBAL) yields 1,3-diols with defined configurations, which are subsequently brominated to form intermediates such as 17 and 21 (Scheme 1). Critical to this step is the use of acetyl bromide in the presence of ortho esters, which facilitates bromide substitution with inversion of stereochemistry. This inversion ensures retention of stereochemical integrity after cyclization, a principle demonstrated in the synthesis of oxetanes 19 and 23 via sodium hydride-mediated intramolecular etherification.

Solvent-Dependent Cyclization

Cyclization efficiency is highly solvent-dependent. Alcoholic solvents favor shorter reaction times for cyclopropane formation, while open-air systems with water promote oxetane synthesis as the major product. For instance, reactions conducted in tetrahydrofuran (THF) with sodium hydride achieve oxetane yields exceeding 80% (Table 1). Electron-rich aryl substituents further enhance yields and selectivity, as demonstrated in the synthesis of 36 (85% yield) using α-hydroxymalonates and iodine radicals.

Table 1: Solvent and Substrate Effects on Oxetane Formation

EntrySubstrate (R)SolventAdditivesProductYield (%)
1PhTHFNaH19 85
2p-ClC₆H₄H₂O/MeCNSiO₂, Na₂CO₃36 91
3Met-BuOHNone29 74

Epoxide Ring-Opening and Ring-Closing Strategies

Halide-Mediated Cyclization

Epoxide ring-opening followed by halide displacement provides a versatile route to oxetanes. Treatment of epoxide 67 with selenoethyllithium introduces selenide groups, which are subsequently displaced using potassium tert-butoxide (KOtBu) to form 2-substituted oxetanes in 83–99% yields (Scheme 2). This method tolerates aromatic and alkyl substituents, though steric hindrance from cyclohexanone derivatives reduces efficiency.

Base-Catalyzed Cyclization

Strong bases such as sodium hydride (NaH) in dimethyl sulfoxide (DMSO) facilitate the cyclization of hydroxy malonates to oxetanes. For example, treatment of 68 with NaH at 70°C affords 2-hydroxymethyloxetane (69 ) in 74% yield after acetal deprotection (Table 2). The reaction proceeds via conjugate addition to vinyl sulfonium salts, forming ylides that undergo proton transfer and cyclization.

Table 2: Base-Catalyzed Cyclization to Oxetanes

EntrySubstrateBaseSolventTemp (°C)ProductYield (%)
168 (R=H)NaHDMSO7069 74
268 (R=Et)t-BuOKt-BuOH8070 88

Multi-Step Synthesis via Carbamate Intermediates

Oxidation and Carbamate Formation

A patented route begins with the oxidation of [3-(bromomethyl)oxetan-3-yl]methanol (II ) to carboxylic acid III using sodium hypochlorite and 2,2,6,6-tetramethylpiperidinooxy (TEMPO) in water/acetonitrile (Scheme 3). Subsequent conversion to carbamates (IV ) employs diphenylphosphoryl azide (DPPA) and alcohols (e.g., 4-methoxyphenylmethanol) in toluene at 80°C, yielding carbamates in 70–82% yields (Example 4).

Amination and Salt Formation

Amination of carbamate IV with ammonia or amines generates aminooxetane V , which is isolated as a hydrochloride salt (VI ) using hydrochloric acid. Critical to this step is the choice of solvent (acetonitrile or dichloromethane) and base (triethylamine), which minimize side reactions and improve salt purity.

Final Substitution and Deprotection

Substitution of VI with 1-(3,5-dihydro-2H-1,4-benzothiazepin-4-yl)ethanone (IX ) in toluene at 100°C affords intermediate VII , which undergoes further substitution with X to yield protected amino alcohol VIII . Final deprotection using trifluoroacetic acid (TFA) removes tert-butyl or benzyl groups, delivering 2-(3-aminooxetan-3-yl)propan-2-ol (I ) in 65–78% overall yield (Example 5).

Challenges and Optimization Strategies

Steric and Electronic Effects

Steric hindrance at the oxetane C3 position significantly impacts yields. For instance, substrates with methyl groups at C3 produce diastereomeric mixtures due to benzylic cation formation during cyclization. Electronic effects are equally critical; electron-rich aryl groups enhance oxetane selectivity by stabilizing transition states through resonance.

Solvent and Additive Optimization

The addition of Na₂CO₃ or SiO₂ suppresses side reactions during iodine-mediated cyclizations, improving oxetane yields from 70% to 91% (Table 1). Similarly, using anhydrous methanol in Williamson etherifications prevents hydrolysis of bromomethyl intermediates, as evidenced in the synthesis of 29 .

Chemical Reactions Analysis

Types of Reactions

2-(3-aminooxetan-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can modify the oxetane ring or the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(3-aminooxetan-3-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-aminooxetan-3-yl)propan-2-ol involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can be exploited in various biochemical pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-aminooxetan-3-yl)propan-2-ol with key analogs based on molecular structure, physicochemical properties, synthesis, and biological activity.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Notes
This compound C₆H₁₃NO₂* ~147.18 (estimated) Tertiary alcohol, oxetane ring, primary amine Compact oxetane ring enhances solubility and metabolic stability.
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol (Reproxalap) C₁₂H₁₃ClN₂O 236.70 Tertiary alcohol, quinoline ring, chloro, primary amine Quinoline core enables π-π stacking; chloro substituent influences bioavailability.
2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol C₁₁H₂₃NO 185.31 Tertiary alcohol, cyclopentane ring, aminomethyl, ethyl Bulky cyclopentane group may reduce solubility but enhance lipophilicity.
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₈H₁₉NO 159.27 Primary alcohol, tertiary amine, branched alkyl Linear structure with high volatility (flash point: 73.9°C).
(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)propan-2-ol derivatives ~C₂₄H₃₁N₃O₆ (varies) ~450–470 (estimated) Tertiary alcohol, indole ring, methoxy, ethoxy Indole core and multiple ether groups enable adrenoceptor binding activity.

*Estimated based on substituent contributions (propan-2-ol: 60.10 g/mol; 3-aminooxetane: ~87.10 g/mol).

Physicochemical Properties

Compound Physical State Density (g/cm³) Melting/Boiling Point Solubility Key Stability Notes
This compound Likely solid/liquid N/A N/A High (polar groups) Oxetane ring resists hydrolysis vs. epoxide.
Reproxalap Solid powder N/A N/A Moderate (quinoline hydrophobicity) Stable at -20°C for 3 years.
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Clear liquid 0.875 BP: 226.6°C High (amine and alcohol) Requires PPE due to volatility.
Indol-5-yloxy propan-2-ol derivatives Foam N/A N/A Moderate (indole hydrophobicity) Synthesized in ~70% yield via literature methods.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(3-aminooxetan-3-yl)propan-2-ol, and how do reaction conditions influence yield and purity?

  • Answer : Key synthetic pathways include nucleophilic substitution or condensation reactions involving oxetane precursors. Reaction optimization requires careful control of temperature (e.g., 60–80°C for amination), solvent polarity (polar aprotic solvents like DMF enhance nucleophilicity), and pH (neutral to slightly basic conditions prevent oxetane ring degradation). Catalyst selection (e.g., palladium for cross-coupling) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of amine for efficient substitution) are critical. Purification via column chromatography or recrystallization ensures high purity .

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?

  • Answer :

  • ¹H NMR : Look for characteristic peaks:
  • Oxetane ring protons: δ 4.5–5.0 ppm (multiplet, integrating for 4H).
  • Propan-2-ol methyl groups: δ 1.2–1.4 ppm (singlet, 6H).
  • Amino group: δ 1.8–2.2 ppm (broad, 2H exchangeable with D₂O).
  • IR : Confirm hydroxyl (O–H stretch: 3200–3600 cm⁻¹) and primary amine (N–H bend: 1550–1650 cm⁻¹) functionalities.
  • Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. How do electronic effects of substituents on the oxetane ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : Electron-withdrawing groups (e.g., –CF₃, –NO₂) on the oxetane ring increase electrophilicity, accelerating ring-opening reactions with nucleophiles. Conversely, electron-donating groups (e.g., –CH₃) stabilize the oxetane, reducing reactivity. Computational studies (DFT calculations) predict activation energies for substitution pathways, while experimental kinetic assays (e.g., monitoring by HPLC) validate these trends. For example, trifluoromethyl-substituted oxetanes exhibit 3x faster amination rates compared to methyl analogs .

Q. What strategies resolve discrepancies between computational predictions and experimental data regarding the compound’s stability under varying pH conditions?

  • Answer :

  • Contradiction Analysis : If MD simulations predict instability at pH < 5 but experimental HPLC shows degradation at pH 4, investigate protonation states using pKa calculations (e.g., MarvinSketch).
  • Experimental Validation : Perform accelerated stability studies (40°C, 75% RH) across pH 2–10. Monitor degradation products via LC-MS to identify hydrolysis pathways (e.g., oxetane ring-opening vs. alcohol oxidation).
  • Refinement : Adjust computational models to account for solvent effects (e.g., explicit water molecules in MD simulations) .

Q. How can the compound’s interaction with cytochrome P450 enzymes be mechanistically studied to assess metabolic stability?

  • Answer :

  • In Vitro Assays : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS.
  • Kinetic Profiling : Calculate intrinsic clearance (CLint) using the substrate depletion method.
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding poses in the enzyme’s active site. Key residues (e.g., heme iron coordination) are mutated (e.g., CYP3A4 T309A) to validate interaction hotspots .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying trace impurities in synthesized this compound?

  • Answer :

  • HPLC-PDA : Detect impurities at 0.1% level using a C18 column (gradient: 5–95% acetonitrile in water with 0.1% TFA).
  • GC-MS : Identify volatile byproducts (e.g., residual solvents or decomposition products).
  • NMR Spiking : Add authentic standards of suspected impurities (e.g., oxetane ring-opened diol) to confirm identity .

Q. How can solvent effects be systematically evaluated to optimize the compound’s solubility for biological assays?

  • Answer :

  • Solubility Screening : Test in PBS, DMSO, and PEG-400 at 0.1–10 mg/mL. Use nephelometry for quantification.
  • Co-solvency Approach : Blend DMSO with aqueous buffers (≤5% v/v) to balance solubility and biocompatibility.
  • Computational Prediction : Hansen solubility parameters (HSPiP software) correlate experimental data with solvent polarity .

Safety and Handling

Q. What precautions are critical when handling this compound in oxygen-rich environments?

  • Answer : The compound is incompatible with strong oxidizers (e.g., KMnO₄, HNO₃). Use inert atmospheres (N₂/Ar) during reactions. Store in amber vials at 2–8°C with desiccants. In case of fire, use CO₂ extinguishers—avoid water due to potential exothermic reactions with propan-2-ol derivatives .

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